(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
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Overview
Description
(1R,4R)-2-methyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves an epimerization–lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:
Epimerization: The compound can undergo epimerization under basic conditions, leading to different stereoisomers.
Lactamization: Intramolecular aminolysis can result in the formation of bridged lactam intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing N-protective groups to facilitate the reactions .
Major Products
The major products formed from these reactions are typically the bridged lactam intermediates, which can be further functionalized for various applications .
Scientific Research Applications
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism by which (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-aminoproline methyl esters: These are precursors in the synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic ring, which confer distinct chemical and biological properties .
Properties
CAS No. |
1403763-25-6 |
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Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
XCLCKFCUXSBGMO-KGZKBUQUSA-N |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Cl |
SMILES |
CN1CC2CC1CN2.Cl.Cl |
Canonical SMILES |
CN1CC2CC1CN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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